
N-(3,4-Diethoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Diethoxy-5-methylphenyl)acetamide: is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for synthesizing N-(3,4-Diethoxy-5-methylphenyl)acetamide involves the nucleophilic acyl substitution of an acyl chloride or anhydride with an amine. For instance, 3,4-diethoxy-5-methylaniline can react with acetyl chloride in the presence of a base such as pyridine to form the desired amide.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles. The nitrile group can be converted to an amide under controlled conditions using water and an acid or base catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the nucleophilic acyl substitution method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3,4-Diethoxy-5-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,4-Diethoxy-5-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit bioactivity that could be harnessed for therapeutic purposes.
Medicine: Preliminary studies suggest that this compound could have applications in drug development. Its structure allows for modifications that could enhance its efficacy and reduce side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(3,4-Diethoxy-5-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
N-(4-Methoxyphenyl)acetamide: This compound has a similar structure but with a methoxy group instead of diethoxy groups. It is used in similar applications but may exhibit different reactivity and bioactivity.
N-(3-Methylphenyl)acetamide: This compound lacks the ethoxy groups, which can significantly alter its chemical properties and applications.
Uniqueness: N-(3,4-Diethoxy-5-methylphenyl)acetamide is unique due to the presence of both diethoxy and methyl groups on the phenyl ring
Propiedades
Número CAS |
90257-12-8 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
N-(3,4-diethoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-5-16-12-8-11(14-10(4)15)7-9(3)13(12)17-6-2/h7-8H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
APISWFLBNVXMKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)NC(=O)C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
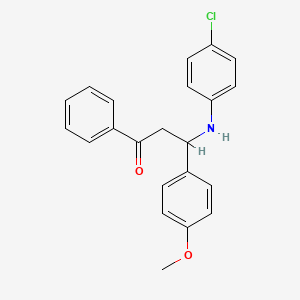
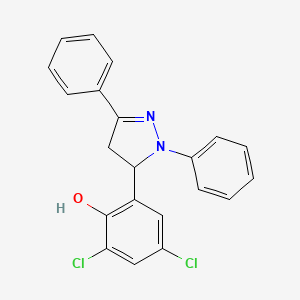
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)

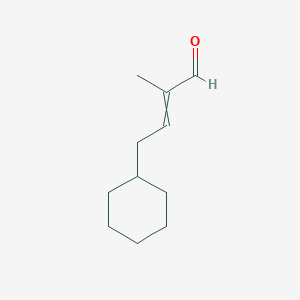
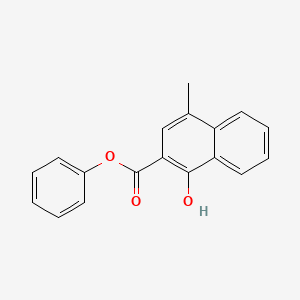
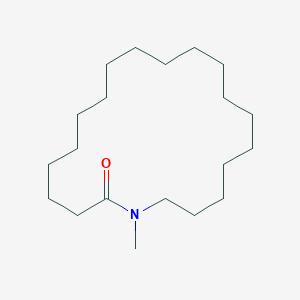
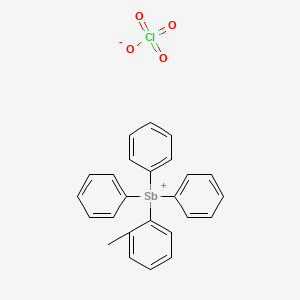
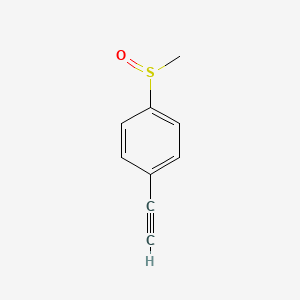
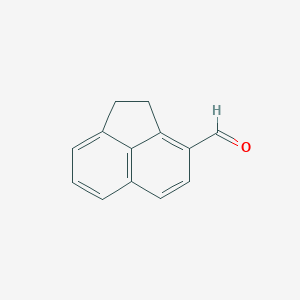
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
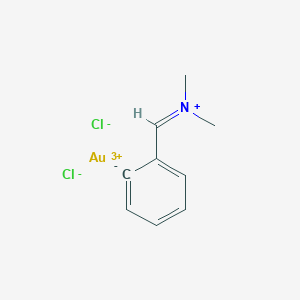
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
